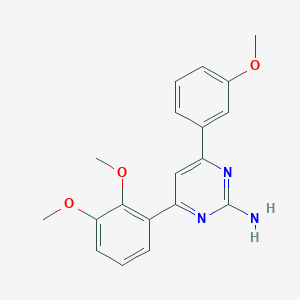
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-DCPMPA) is a synthetic compound with a wide range of potential applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the study of certain diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The exact mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme has been associated with anti-inflammatory, anti-fungal, and anti-bacterial effects.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-fungal effects, as well as anti-bacterial effects. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2, which is involved in the regulation of inflammation, pain, and fever.
Advantages and Limitations for Lab Experiments
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively inexpensive to synthesize and is readily available. However, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not water soluble, so it must be dissolved in a suitable solvent before use.
Future Directions
There are a number of potential future directions for the use of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential application is in the study of drug metabolism and pharmacokinetics, as 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has potential applications in the study of cancer, diabetes, and Alzheimer’s disease. Finally, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may be useful in the development of new drugs, as it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Synthesis Methods
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the condensation reaction of 3,4-dichlorophenylacetonitrile and 2-methoxyphenylhydrazine. The reaction occurs in an inert atmosphere, such as nitrogen, and is typically carried out at temperatures between 80-100°C. The reaction produces 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as the main product, with minor amounts of other by-products.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-23-16-5-3-2-4-11(16)15-9-14(21-17(20)22-15)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSIZSNKQKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)


